

Spectroscopic Characterization of 2-(Benzylxy)-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Benzylxy)-1-propanol

Cat. No.: B057090

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-(Benzylxy)-1-propanol**, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in public databases, this guide leverages advanced predictive models and extensive data from analogous structures to provide a robust and scientifically grounded interpretation.

Molecular Structure and Spectroscopic Overview

2-(Benzylxy)-1-propanol (CAS No. 70448-03-2) possesses a chiral center and key functional groups—a primary alcohol and a benzyl ether—that give rise to distinct spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **2-(Benzylxy)-1-propanol**, offering a rationale for the expected chemical shifts and coupling patterns.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of **2-(benzyloxy)-1-propanol** is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and the anisotropy of the benzene ring.

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants for **2-(Benzyloxy)-1-propanol**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (5H)	7.25 - 7.40	Multiplet	-
Ph-CH ₂ -O (2H)	4.55	Singlet	-
-O-CH- (1H)	3.65	Multiplet	6.5
-CH ₂ -OH (2H)	3.50	Doublet	5.5
-CH ₃ (3H)	1.15	Doublet	6.5
-OH (1H)	Variable (exchangeable)	Broad Singlet	-

- **Choice of Solvent:** A deuterated solvent such as chloroform-d (CDCl_3) is typically used for acquiring the ^1H NMR spectrum of such compounds. It is crucial that the solvent does not contain protons that would interfere with the signals from the analyte.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly added as an internal standard to calibrate the chemical shift scale to 0 ppm.[1]
- **D₂O Exchange:** To definitively identify the hydroxyl proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide is added to the NMR tube. The labile hydroxyl proton exchanges with deuterium, causing its signal to disappear from the spectrum.[1]

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in **2-(benzyloxy)-1-propanol** will give rise to a distinct signal.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-(Benzyloxy)-1-propanol**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic C (Quaternary)	138.5
Aromatic CH (ortho, para)	128.4
Aromatic CH (meta)	127.7
-O-CH-	78.0
Ph-CH ₂ -O	72.0
-CH ₂ -OH	65.0
-CH ₃	16.5

The chemical shifts in ^{13}C NMR are highly sensitive to the electronic environment. The carbon attached to the ether oxygen (-O-CH-) is expected to be the most downfield among the aliphatic carbons due to the strong deshielding effect of the oxygen atom.^[2] Similarly, the benzylic carbon and the carbon of the primary alcohol are also shifted downfield. The aromatic carbons appear in the typical region of 127-139 ppm.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-(benzyloxy)-1-propanol** is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic moieties.

Table 3: Predicted Characteristic IR Absorption Bands for **2-(Benzyloxy)-1-propanol**

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Alcohol (-OH)	O-H Stretch	3600 - 3200	Strong, Broad
Alkyl (C-H)	C-H Stretch	3000 - 2850	Strong
Aromatic (C-H)	C-H Stretch	3100 - 3000	Medium
Aromatic (C=C)	C=C Stretch	1600 & 1450	Medium
Ether (C-O)	C-O Stretch	1150 - 1085	Strong

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a small drop of the neat liquid sample of **2-(benzyloxy)-1-propanol** onto one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Mount the plates in the spectrometer's sample holder.
- Acquire the spectrum.

The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the alcohol molecules.^[4] The presence of both sp³ and sp² C-H stretching vibrations confirms the aliphatic and aromatic components of the structure.^[5]

Mass Spectrometry (MS)

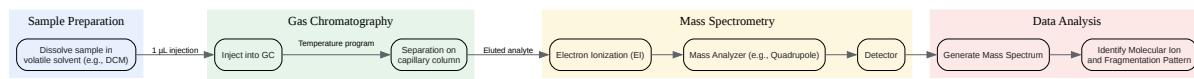
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of **2-(benzyloxy)-1-propanol** is expected to show a molecular ion peak (M⁺) at m/z = 166, corresponding to its molecular weight. However, the molecular ion of alcohols can be weak or absent.^[6] The fragmentation pattern is dominated by cleavages that lead to stable carbocations.

Key Predicted Fragmentation Pathways:

- **Benzylic Cleavage:** The most prominent fragmentation is the cleavage of the C-O bond of the ether, leading to the formation of the highly stable benzyl cation ($C_7H_7^+$) at $m/z = 91$. This peak is often the base peak in the mass spectra of benzyl-containing compounds due to the formation of the tropyl cation.^[7]
- **Alpha-Cleavage of the Alcohol:** Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for primary alcohols.^{[8][9][10]} This would result in the loss of a $CH(CH_3)OCH_2Ph$ radical, leading to a peak at $m/z = 31$ ($[CH_2OH]^+$).
- **Loss of Water:** Dehydration of the molecular ion can lead to a peak at $m/z = 148$ ($M - 18$).^[11]
- **Other Fragments:** Other significant fragments could include the loss of the propanol side chain, resulting in a peak at $m/z = 107$ ($[C_7H_7O]^+$), and further fragmentation of the alkyl chain.

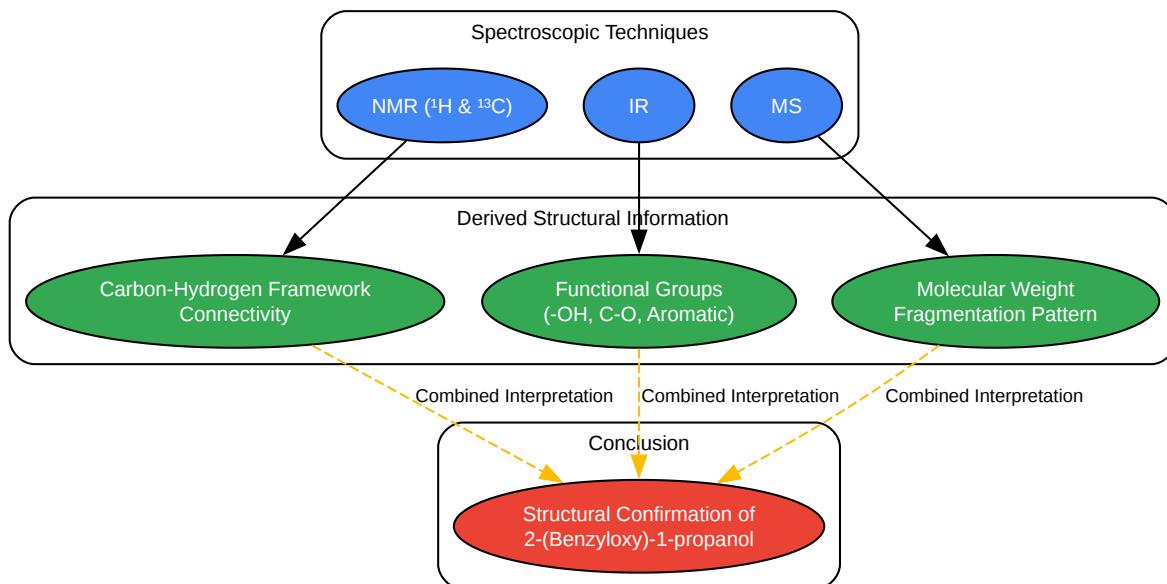


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Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Integrated Spectroscopic Analysis Workflow

A cohesive approach utilizing all three spectroscopic techniques provides the most definitive structural confirmation.



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Caption: Integrated workflow for structural elucidation.

Conclusion

The predicted spectroscopic data for **2-(benzyloxy)-1-propanol**, based on established principles and data from analogous compounds, provides a comprehensive and reliable framework for its characterization. The combination of ¹H and ¹³C NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical intermediate.

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